

Preparation of C.I. Acid Yellow 42 stock and working solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C.I. Acid Yellow 42

Cat. No.: B15597536

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Application Notes and Protocols: C.I. Acid Yellow 42

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 42, also known as Acid Yellow R, is a bright yellow, water-soluble anionic dye. [1][2] It finds primary applications in the dyeing of various materials such as wool, silk, and polyamide fibers. [2][3] In a research context, it is utilized in histological staining and as a fluorescent marker. [4] This document provides detailed protocols for the preparation of stock and working solutions of **C.I. Acid Yellow 42**, along with relevant safety information and an example experimental protocol.

Physicochemical and Safety Data

Proper handling and storage of **C.I. Acid Yellow 42** are crucial for experimental success and laboratory safety.

Physicochemical Properties

Property	Value	Reference
C.I. Name	Acid Yellow 42	[2]
CAS Number	6375-55-9	[1][2][5]
Molecular Formula	C ₃₂ H ₂₄ N ₈ Na ₂ O ₈ S ₂	[2]
Molecular Weight	758.69 g/mol	[2][6]
Appearance	Bright yellow powder	[1][2]
Solubility in Water	17.27 g/L at 20°C	[1][5]
Solubility in Ethanol	Soluble	[1][2]
Solubility in Acetone	Slightly soluble	[1][2]

Safety and Handling

C.I. Acid Yellow 42 may cause an allergic skin reaction and serious eye irritation.[1][7] It is stable under normal temperatures and pressures.[6]

Hazard Statement	Precautionary Measures	First Aid
May cause an allergic skin reaction (H317). Causes serious eye irritation (H319).[1]	Wear protective gloves, and eye/face protection. Avoid breathing dust.[6][7]	If on skin: Wash with plenty of water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Storage	Incompatible Materials	Hazardous Decomposition
Store in a cool, dry place in a tightly sealed, light-resistant container.[6]	Strong oxidizing agents, strong reducing agents.[6]	Irritating and toxic fumes and gases.[6]

Preparation of Stock and Working Solutions

The following protocols outline the preparation of **C.I. Acid Yellow 42** stock and working solutions. It is recommended to use personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, during preparation.

Preparation of a 1% (w/v) Stock Solution

This protocol is suitable for general staining purposes.

Materials:

- **C.I. Acid Yellow 42** powder
- Deionized water
- 50 mL conical tube or volumetric flask
- Magnetic stirrer and stir bar
- Weighing scale

Procedure:

- Weigh out 0.5 g of **C.I. Acid Yellow 42** powder.
- Transfer the powder to a 50 mL conical tube or volumetric flask.
- Add approximately 40 mL of deionized water.
- Place a magnetic stir bar in the tube/flask and stir on a magnetic stirrer until the powder is completely dissolved. The solution will be a lemon-yellow color.^[1]
- Once dissolved, add deionized water to bring the final volume to 50 mL.
- Store the stock solution in a tightly sealed, light-resistant container at room temperature.

Preparation of a 10 mM Stock Solution

This protocol is for applications requiring a specific molar concentration.

Materials:

- **C.I. Acid Yellow 42** powder (MW: 758.69 g/mol)
- Deionized water
- 100 mL volumetric flask
- Magnetic stirrer and stir bar
- Weighing scale

Procedure:

- Calculate the required mass of **C.I. Acid Yellow 42**:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.010 \text{ mol/L} \times 0.1 \text{ L} \times 758.69 \text{ g/mol} = 0.7587 \text{ g}$
- Weigh out 0.759 g of **C.I. Acid Yellow 42** powder.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 80 mL of deionized water.
- Add a magnetic stir bar and stir until the powder is fully dissolved.
- Bring the final volume to 100 mL with deionized water.
- Store in a tightly sealed, light-resistant container at room temperature.

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the desired concentration using the formula $M_1V_1 = M_2V_2$, where:

- M_1 = Concentration of the stock solution

- V_1 = Volume of the stock solution to be used
- M_2 = Desired concentration of the working solution
- V_2 = Final volume of the working solution

Example: Preparation of a 100 μ M Working Solution from a 10 mM Stock Solution

Materials:

- 10 mM **C.I. Acid Yellow 42** stock solution
- Deionized water
- Micropipettes
- Appropriate size conical tube or flask

Procedure:

- Calculate the required volume of the stock solution to prepare 10 mL of a 100 μ M working solution:
 - $V_1 = (M_2 \times V_2) / M_1$
 - $V_1 = (100 \mu\text{M} \times 10 \text{ mL}) / 10,000 \mu\text{M} = 0.1 \text{ mL or } 100 \mu\text{L}$
- In a 15 mL conical tube, add 9.9 mL of deionized water.
- Add 100 μ L of the 10 mM stock solution to the deionized water.
- Vortex briefly to ensure thorough mixing.
- The working solution is now ready for use.

Experimental Protocol: General Staining of Protein Blots

This protocol provides a general workflow for using **C.I. Acid Yellow 42** as a protein stain on nitrocellulose or PVDF membranes.

Materials:

- Protein blot on a nitrocellulose or PVDF membrane
- Staining Solution: 0.1% (w/v) **C.I. Acid Yellow 42** in 10% acetic acid
- Destaining Solution: 10% acetic acid in deionized water
- Deionized water
- Shaker

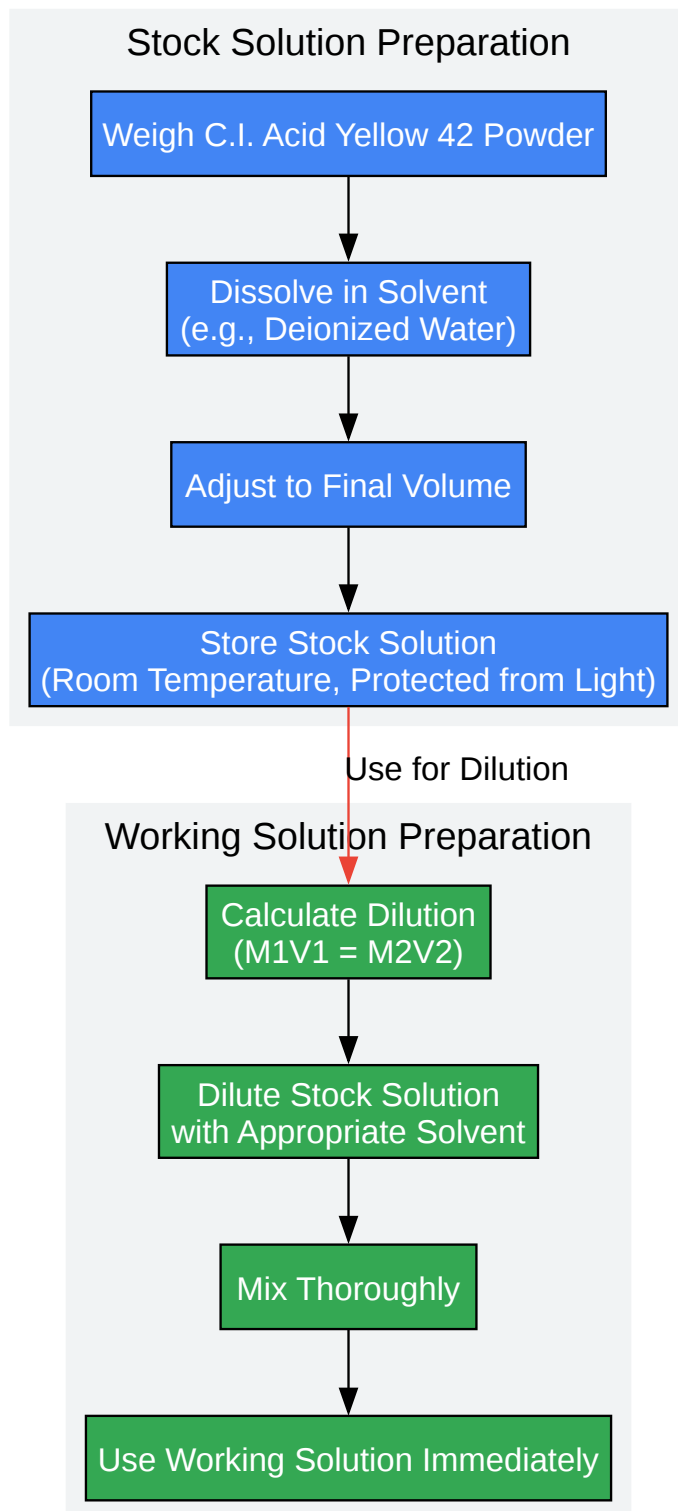
Procedure:

- Preparation of Staining Solution:
 - Prepare a 0.1% (w/v) staining solution by dissolving 0.1 g of **C.I. Acid Yellow 42** in 100 mL of 10% acetic acid.
- Staining:
 - Place the protein blot in a clean container.
 - Add a sufficient volume of the staining solution to completely cover the membrane.
 - Incubate on a shaker for 5-10 minutes at room temperature.
- Destaining:
 - Pour off the staining solution.
 - Add the destaining solution and agitate for 3-5 minutes.
 - Repeat the destaining step with fresh solution until the background is clear and the protein bands are distinct.

- Washing:
 - Rinse the membrane thoroughly with deionized water to remove any residual acid.
- Imaging:
 - The membrane can be imaged while wet or after air-drying.

Diagrams

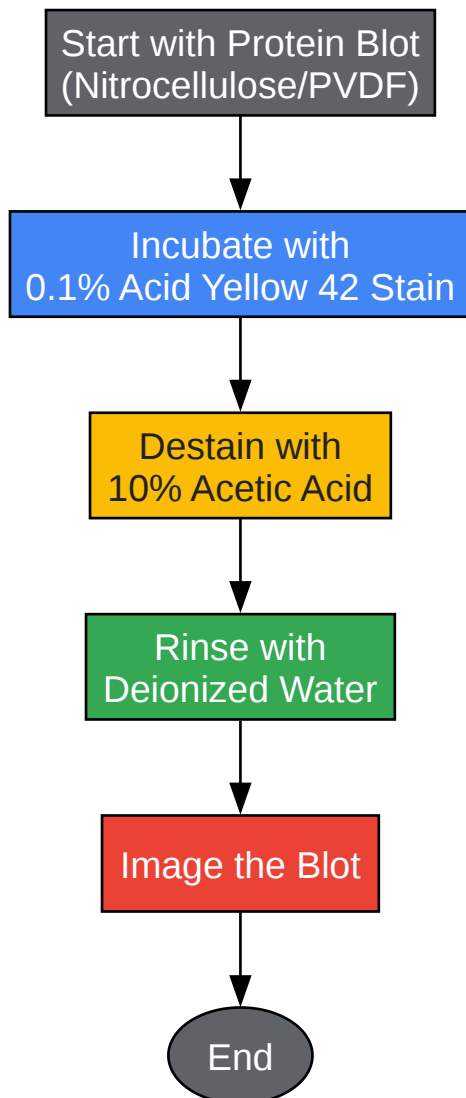
Workflow for Preparation of C.I. Acid Yellow 42 Solutions



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Caption: Workflow for preparing stock and working solutions.

General Protocol for Protein Blot Staining



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Caption: Workflow for staining protein blots.

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- To cite this document: BenchChem. [Preparation of C.I. Acid Yellow 42 stock and working solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597536#preparation-of-c-i-acid-yellow-42-stock-and-working-solutions]

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